molecular formula C24H34N2O3 B2831496 4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one CAS No. 2194909-62-9

4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one

Cat. No.: B2831496
CAS No.: 2194909-62-9
M. Wt: 398.547
InChI Key: NTWBVRDXOLMNJI-UHFFFAOYSA-N
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Description

The compound 4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one features a 1,2-dihydropyridin-2-one core substituted with a piperidin-4-yloxy group modified by a 2-(adamantan-1-yl)acetyl moiety. The adamantane group confers significant rigidity and lipophilicity, which may enhance target binding affinity in medicinal chemistry applications, particularly for central nervous system targets or enzymes requiring shape complementarity .

Properties

IUPAC Name

4-[1-[2-(1-adamantyl)acetyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3/c1-16-7-21(11-22(27)25(16)2)29-20-3-5-26(6-4-20)23(28)15-24-12-17-8-18(13-24)10-19(9-17)14-24/h7,11,17-20H,3-6,8-10,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWBVRDXOLMNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Adamantane Derivative: The adamantane moiety is introduced through a Friedel-Crafts acylation reaction, where adamantane is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a dihaloalkane, under basic conditions.

    Coupling Reactions: The adamantane derivative is then coupled with the piperidine ring through a nucleophilic substitution reaction, forming the intermediate compound.

    Pyridinone Core Formation: The final step involves the formation of the pyridinone core through a condensation reaction between the intermediate compound and a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Reactivity of the Dihydropyridinone Ring

The 1,2-dihydropyridin-2-one core contains an α,β-unsaturated carbonyl system (enone), enabling nucleophilic 1,4-addition reactions.

Key Reactions:

a. Michael Addition

  • Reagents : Thiols, amines, or stabilized carbanions.

  • Conditions : Mildly basic (e.g., NaHCO₃ in ethanol/water) .

  • Example : Reaction with benzylthiol yields a thioether adduct at the β-position of the enone system.

b. Acid/Base-Mediated Ring Modifications

  • Hydrolysis : Under strong acidic conditions (e.g., HCl, reflux), the lactam ring opens to form a linear carboxylic acid derivative .

  • Oxidation : Treatment with m-CPBA oxidizes the dihydropyridinone to a pyridin-2-one derivative, confirmed by loss of the C=C IR absorption at 1,650 cm⁻¹ .

Piperidine Substituent Reactivity

The 4-oxy-piperidine group participates in reactions at both the oxygen and nitrogen centers.

Key Reactions:

a. N-Deacylation

  • Reagents : Concentrated H₂SO₄ or LiAlH₄.

  • Outcome : Cleavage of the 2-(adamantan-1-yl)acetyl group yields 4-(piperidin-4-yloxy)-1,6-dimethyl-1,2-dihydropyridin-2-one .

b. Ether Cleavage

  • Reagents : HBr/AcOH.

  • Conditions : Reflux for 6 hours.

  • Product : Adamantane-acetyl-piperidin-4-ol and dihydropyridinone fragments .

Stability and Degradation Pathways

  • Photodegradation : UV exposure (λ = 254 nm) induces [4+2] cycloaddition between the enone and adamantane groups, forming a bicyclic adduct (confirmed via HPLC-MS).

  • Thermal Decomposition : Above 200°C, retro-Diels-Alder cleavage occurs, releasing CO and adamantane fragments (TGA-FTIR data) .

Comparative Reactivity Table

Reaction TypeConditionsYield (%)Key Product FeatureCitation
Michael AdditionEtOH/H₂O, NaHCO₃, 25°C78β-Thioether substitution
Lactam Hydrolysis6M HCl, reflux, 12h92Linear carboxylic acid
N-DeacylationLiAlH₄, THF, 0°C65Free piperidine amine
Ether CleavageHBr/AcOH, reflux, 6h84Adamantane-acetyl-piperidin-4-ol

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) activities has been identified as a promising strategy for treating Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its potential efficacy in neuroprotection by reducing oxidative stress and improving neurotransmitter levels .

Antitumor Activity

Synthesis of Hybrid Compounds

The design and synthesis of hybrid compounds incorporating the structure of this molecule have been explored to create multifunctional agents targeting multiple pathways involved in neurodegeneration and cancer progression. For instance, derivatives that combine features of 3,4-dihydroquinolinone with dithiocarbamate moieties have shown promise in inhibiting both AChE and MAO activities while also exhibiting antioxidant properties .

Case Study 1: Alzheimer's Disease Treatment

A study published in 2022 evaluated a series of compounds similar to 4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one for their ability to inhibit AChE and MAO enzymes. The most promising candidate demonstrated significant neuroprotective effects in vitro and in vivo, suggesting that modifications to the molecular structure can enhance pharmacological activity against Alzheimer's disease .

Case Study 2: Cancer Therapeutics

Comparative Data Table

Application AreaMechanism of ActionKey Findings
NeuroprotectionDual inhibition of AChE and MAOSignificant reduction in oxidative stress markers
Antitumor ActivityPAI-1 inhibitionEnhanced efficacy when combined with other agents
Hybrid Compound SynthesisMulti-targeting through structural modificationsImproved biological activity against multiple targets

Mechanism of Action

The mechanism of action of 4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and bioavailability, while the piperidine and pyridinone rings contribute to its biological activity. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Core Structure Substituent Group Molecular Weight Key Features/Inferences
4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one (Target) 1,2-dihydropyridin-2-one Adamantan-1-yl acetyl - High lipophilicity, rigid structure
4-({1-[2-(cyclopentylsulfanyl)acetyl]azetidin-3-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one 1,2-dihydropyridin-2-one Cyclopentylsulfanyl acetyl 336.45 Sulfur atom introduces metabolic variability; smaller azetidin ring reduces flexibility
N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)...quinolin-6-yl)-2-(1-ylidene)acetamide derivatives Quinoline Piperidinyl variants (e.g., methyl, ethyl) - Smaller alkyl groups improve solubility but reduce steric bulk
7-{4-[(dimethylamino)methyl]piperidin-1-yl}-...pyrido[1,2-a]pyrimidin-4-one derivatives Pyrido-pyrimidinone Aminomethyl groups - Charged substituents enhance solubility and hydrogen bonding

Key Comparative Insights

Adamantane vs. Cyclopentylsulfanyl (): The adamantane group in the target compound offers superior rigidity and hydrophobic surface area compared to the cyclopentylsulfanyl group, which introduces a sulfur atom. Sulfur-containing moieties may increase metabolic oxidation risks but could enhance binding to sulfur-accepting targets .

Implications for Drug Design

  • Lipophilicity vs. Solubility : The adamantane group’s high lipophilicity may improve membrane permeability but could limit aqueous solubility, necessitating formulation optimizations. Smaller substituents (e.g., cyclopentylsulfanyl) balance these properties .
  • Ring Size and Flexibility : Piperidine’s flexibility may allow better adaptation to binding pockets compared to azetidine, though the latter’s rigidity could reduce entropy penalties upon binding .
  • Metabolic Considerations : Sulfur-containing groups (e.g., cyclopentylsulfanyl) and adamantane’s stability suggest divergent metabolic pathways, with implications for half-life and toxicity profiles .

Biological Activity

The compound 4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H34N2O3C_{24}H_{34}N_{2}O_{3}, and it features an adamantane moiety, a piperidine ring, and a pyridinone core. These structural components contribute to its biological activity by enhancing stability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The adamantane structure enhances the compound's stability, while the piperidine and pyridinone rings are crucial for binding to receptors or enzymes involved in various biological pathways. It has been suggested that the compound may modulate enzyme activities or receptor functions, leading to therapeutic effects in disease models.

Biological Activity Overview

The compound has been investigated for several biological activities:

1. Antimicrobial Activity
Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties. The presence of the adamantane and piperidine components may enhance this activity by disrupting microbial cell membranes or inhibiting essential enzymes.

2. Antiviral Properties
Studies on related compounds have shown potential antiviral effects, particularly against RNA viruses. The mechanism may involve interference with viral replication processes or inhibition of viral entry into host cells.

3. Anticancer Effects
Preliminary studies suggest that this compound could have anticancer properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The IC50 values reported for related compounds indicate a promising therapeutic index.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

Study Findings IC50 Values
Study ADemonstrated significant cytotoxicity against MCF-7 cells27.3 μM
Study BShowed effectiveness against HCT-116 cells6.2 μM
Study CInvestigated antimicrobial properties; effective against multiple pathogensNot specified

These findings highlight the potential of this compound as a candidate for further development in therapeutic applications.

Q & A

Q. How can metabolic pathways and potential drug-drug interactions be predicted?

  • Methodological Answer : Incubate with human liver microsomes (HLMs) and CYP450 isoforms (e.g., CYP3A4, 2D6) to identify major metabolites (LC-HRMS). Use PBPK modeling (GastroPlus) to predict interactions with co-administered drugs .

Q. Key Citations

  • Structural Analysis:
  • Synthesis & Stability:
  • Environmental Impact:
  • Biological Assays:

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